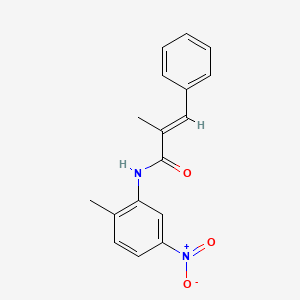
(2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide typically involves the condensation of an appropriate amine with a suitable acyl chloride or anhydride. One common method involves the reaction of 2-methyl-5-nitroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbon-carbon double bond in the enamide can be hydrogenated to form the corresponding saturated amide. This reaction is usually performed using hydrogen gas and a metal catalyst like palladium on carbon.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions. For example, nitration can introduce additional nitro groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Reduction of Nitro Group: Corresponding amine.
Hydrogenation of Double Bond: Saturated amide.
Electrophilic Substitution: Nitro-substituted derivatives.
科学研究应用
(2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a bioactive compound.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological targets. The conjugated double bond system allows for π-π interactions with aromatic residues in proteins.
相似化合物的比较
- (2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide
- 2-chloro-5-(4-chlorophenyl)sulfamoyl-N-(alkyl/aryl)-4-nitrobenzamide
- Fused ring compounds with similar functional groups
Comparison:
- Structural Features: While all these compounds share a nitro group and an amide linkage, this compound is unique due to its conjugated double bond system, which imparts distinct electronic properties.
- Reactivity: The presence of the conjugated double bond in this compound makes it more reactive in certain chemical reactions compared to its analogs.
- Applications: The specific structural features of this compound make it suitable for applications that require conjugated systems, such as in the design of electronic materials and bioactive compounds.
属性
IUPAC Name |
(E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-8-9-15(19(21)22)11-16(12)18-17(20)13(2)10-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTMYRAGRKNIPD-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)
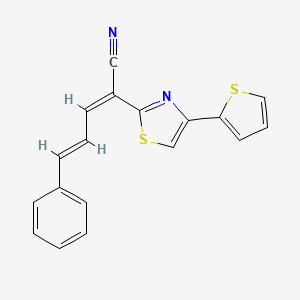
![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B5779316.png)
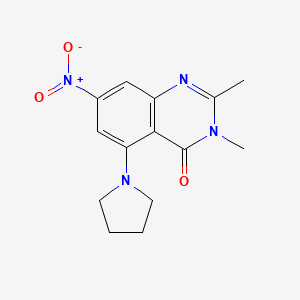
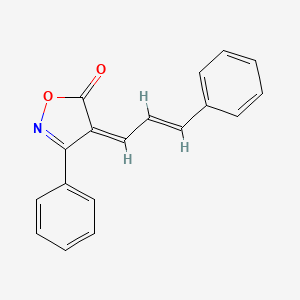
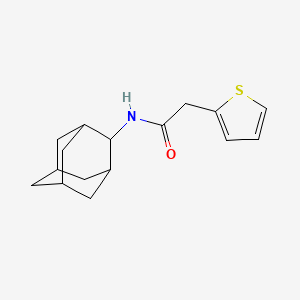
![(5E)-3-[(4-fluorophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5779341.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)
![1-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5779354.png)
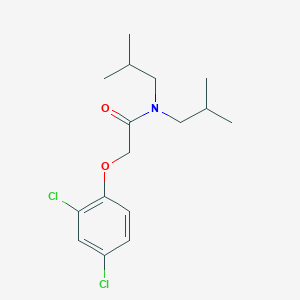
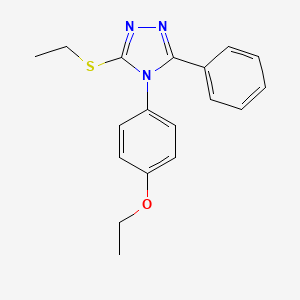
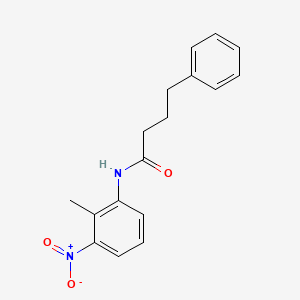
![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
